molecular formula C11H18BN3O2 B11878774 (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid

(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B11878774
M. Wt: 235.09 g/mol
InChI Key: CFODHUAFBHBRFG-UHFFFAOYSA-N
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Description

(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H18BN3O2. This compound features a pyridine ring substituted with a boronic acid group and an ethylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically employs scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling and C-H borylation are particularly favored due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a ligand in catalytic processes and as a building block in organic synthesis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H18BN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17/h3-4,9,16-17H,2,5-8H2,1H3

InChI Key

CFODHUAFBHBRFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)CC)(O)O

Origin of Product

United States

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